Rivanicline
Rivanicline
Rivanicline (TC-2403, RJR-2403, (E)-metanicotine) is a partial agonist at neuronal nicotinic acetylcholine receptors, binding primarily to the α4β2 subtype. It was originally developed as a potential treatment for Alzheimer's disease for its nootropic effects but has also been found to inhibit the production of Interleukin-8. It has subsequently been developed as a potential anti-inflammatory treatment for ulcerative colitis. Rivanicline also has stimulant and analgesic actions which are thought due to increased noradrenaline release.
Rivanicline is a natural product found in Duboisia hopwoodii with data available.
Rivanicline is a natural product found in Duboisia hopwoodii with data available.
Brand Name:
Vulcanchem
CAS No.:
15585-43-0
VCID:
VC0541485
InChI:
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+
SMILES:
CNCCC=CC1=CN=CC=C1
Molecular Formula:
C10H14N2
Molecular Weight:
162.23 g/mol
Rivanicline
CAS No.: 15585-43-0
Cat. No.: VC0541485
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Rivanicline (TC-2403, RJR-2403, (E)-metanicotine) is a partial agonist at neuronal nicotinic acetylcholine receptors, binding primarily to the α4β2 subtype. It was originally developed as a potential treatment for Alzheimer's disease for its nootropic effects but has also been found to inhibit the production of Interleukin-8. It has subsequently been developed as a potential anti-inflammatory treatment for ulcerative colitis. Rivanicline also has stimulant and analgesic actions which are thought due to increased noradrenaline release. Rivanicline is a natural product found in Duboisia hopwoodii with data available. |
|---|---|
| CAS No. | 15585-43-0 |
| Molecular Formula | C10H14N2 |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine |
| Standard InChI | InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+ |
| Standard InChI Key | JUOSGGQXEBBCJB-GORDUTHDSA-N |
| Isomeric SMILES | CNCC/C=C/C1=CN=CC=C1 |
| SMILES | CNCCC=CC1=CN=CC=C1 |
| Canonical SMILES | CNCCC=CC1=CN=CC=C1 |
| Appearance | Solid powder |
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